molecular formula C4H2ClN5O B13094236 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one CAS No. 76434-96-3

3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one

Cat. No.: B13094236
CAS No.: 76434-96-3
M. Wt: 171.54 g/mol
InChI Key: FTACQKNXKPRWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen chloride, followed by cyclization to form the triazolotriazine ring system. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Chemical Reactions Analysis

3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.

    Oxidation and Reduction: The triazolotriazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .

Scientific Research Applications

3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other triazolotriazine derivatives, such as:

    3-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one:

    3-Nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: The presence of a nitro group can enhance the compound’s energetic properties, making it suitable for use in explosives and propellants.

Properties

CAS No.

76434-96-3

Molecular Formula

C4H2ClN5O

Molecular Weight

171.54 g/mol

IUPAC Name

3-chloro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C4H2ClN5O/c5-2-3(11)10-4(9-8-2)6-1-7-10/h1H,(H,6,7,9)

InChI Key

FTACQKNXKPRWIM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NN=C(C(=O)N2N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.